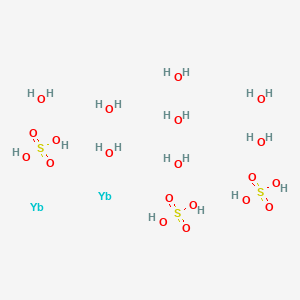![molecular formula CHB3Li2O7 B8058139 dilithium(1+) formyloxy({oxido[(oxoboranyl)oxy]boranyl}oxy)borinate](/img/structure/B8058139.png)
dilithium(1+) formyloxy({oxido[(oxoboranyl)oxy]boranyl}oxy)borinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
dilithium(1+) formyloxy({oxido[(oxoboranyl)oxy]boranyl}oxy)borinate is a complex chemical compound that falls under the category of lithium borates. This compound is known for its unique structure, which includes lithium, boron, oxygen, and formyloxy groups. It is primarily used in various industrial and scientific applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dilithium;formyloxy-[oxido(oxoboranyloxy)boranyl]oxyborinate typically involves the reaction of lithium hydroxide with boric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is obtained through crystallization and subsequent drying processes . The reaction can be represented as follows:
2LiOH+2H3BO3→Li2B4O7+6H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors where lithium hydroxide and boric acid are mixed in precise stoichiometric ratios. The mixture is heated to facilitate the reaction, and the resulting product is purified through filtration and drying processes to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions
dilithium(1+) formyloxy({oxido[(oxoboranyl)oxy]boranyl}oxy)borinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state borates.
Reduction: It can be reduced to form lower oxidation state borates.
Substitution: The formyloxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.
Major Products
The major products formed from these reactions include various borate compounds with different oxidation states and functional groups, depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
dilithium(1+) formyloxy({oxido[(oxoboranyl)oxy]boranyl}oxy)borinate has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of other borate compounds and as a catalyst in certain reactions.
Biology: Investigated for its potential use in biological systems due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Mecanismo De Acción
The mechanism by which dilithium;formyloxy-[oxido(oxoboranyloxy)boranyl]oxyborinate exerts its effects involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, altering their activity and function. The pathways involved include the modulation of oxidative stress and the stabilization of certain molecular structures .
Comparación Con Compuestos Similares
Similar Compounds
Lithium tetraborate: Similar in structure but lacks the formyloxy group.
Sodium borate: Contains sodium instead of lithium and has different chemical properties.
Potassium borate: Contains potassium and is used in different applications.
Uniqueness
dilithium(1+) formyloxy({oxido[(oxoboranyl)oxy]boranyl}oxy)borinate is unique due to the presence of the formyloxy group, which imparts distinct chemical properties and reactivity. This makes it suitable for specific applications where other borates may not be effective .
Propiedades
IUPAC Name |
dilithium;formyloxy-[oxido(oxoboranyloxy)boranyl]oxyborinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHB3O7.2Li/c5-1-9-3(7)11-4(8)10-2-6;;/h1H;;/q-2;2*+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFDNIRLARNHAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].B(=O)OB([O-])OB([O-])OC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHB3Li2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[[4-(Dimethylamino)phenyl]-[4-(methylamino)phenyl]methylidene]cyclohexylidene]-dimethylazanium;chloride](/img/structure/B8058066.png)


![2,11,20,29,38,40-Hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene;oxotitanium(2+)](/img/structure/B8058086.png)








![tetrasodium 2-[(carboxylatomethyl)({3-[(3-{[(carboxylatomethyl)(carboxymethyl)amino]methyl}-4-hydroxy-5-isopropyl-2-methylphenyl)(2-sulfonatophenyl)methylidene]-5-isopropyl-2-methyl-6-oxocyclohexyl}methyl)amino]acetate](/img/structure/B8058178.png)
